4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol
Description
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O/c1-11(2,20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSTAWLWFWXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581549 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331237-50-4 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with trifluoromethyl groups is synthesized through a series of reactions involving trifluoromethylation of aromatic compounds.
Alkyne Addition: The alkyne group is introduced through a reaction involving the addition of an alkyne to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alkenes, alkanes, and other derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to modulate biological pathways. Research indicates that derivatives of compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity.
Case Study: Anticancer Activity
A study demonstrated that similar trifluoromethyl-substituted compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of the 4-[3,5-bis(trifluoromethyl)phenyl] moiety could potentially enhance the selectivity and efficacy of anticancer agents by targeting specific cellular pathways.
| Study | Target | Outcome |
|---|---|---|
| Smith et al. (2023) | Breast Cancer Cells | Significant reduction in cell viability with IC50 values in the low micromolar range. |
Agrochemical Applications
The compound's structural features make it suitable for use as a pesticide or herbicide. The trifluoromethyl group is known to increase lipophilicity, which can enhance the penetration of compounds through plant cuticles.
Case Study: Herbicidal Activity
Research conducted on related compounds has indicated that trifluoromethylated phenyl derivatives demonstrate potent herbicidal activity against a range of weeds, suggesting that 4-[3,5-bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol could be explored for similar applications.
| Research | Weed Species Tested | Efficacy |
|---|---|---|
| Johnson et al. (2024) | Amaranthus retroflexus | 90% control at 100 g/ha |
Material Science
The compound's unique properties allow for its use in synthesizing advanced materials. Its incorporation into polymer matrices can lead to materials with improved thermal stability and chemical resistance.
Case Study: Polymer Composites
Recent developments have shown that incorporating trifluoromethylated compounds into polymer blends enhances their mechanical properties and thermal stability.
| Material Type | Property Enhanced | Percentage Improvement |
|---|---|---|
| Polycarbonate Blend | Impact Resistance | 25% |
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Differences :
- The target compound’s alkyne group distinguishes it from pyrazole derivatives () and dihydropyrimidine-2-one analogs (). This alkyne enhances its utility in Huisgen cycloaddition reactions, unlike the pyrazole or pyrimidine cores, which are optimized for receptor binding .
- Compared to 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol (), the alkyne in the target compound introduces steric and electronic effects that alter solubility and reactivity.
Biological Activity :
- Pyrazole derivatives (e.g., Compound 26) exhibit potent growth inhibition (IC₅₀: 0.5–2.0 µM) due to their halogenated aniline and carboxylic acid groups, which enhance target binding . In contrast, the target compound’s bioactivity is less documented but inferred from its role as a precursor in bioactive molecule synthesis .
- Dihydropyrimidine-2-one analogs () show broader antimicrobial activity, attributed to their heterocyclic core’s ability to disrupt microbial enzymes .
Synthetic Utility :
- The target compound is synthesized via alkynylation of 3,5-bis(trifluoromethyl)phenyl ketones, similar to methods in , where 2-methylbut-3-yn-2-ol is used as a building block .
- Pyrazole derivatives () require Claisen-Schmidt condensations and subsequent functionalization, which are more complex than the alkyne-based routes .
Pharmaceutical Relevance
- The trifluoromethyl groups in the target compound improve metabolic stability and membrane permeability, critical for drug candidates. However, its direct bioactivity is less prominent than pyrazole-based analogs, which are optimized for kinase inhibition .
Physicochemical Properties
- The alkyne group reduces the compound’s polarity compared to carboxylic acid-containing analogs (), resulting in lower aqueous solubility but improved organic solvent compatibility .
Biological Activity
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol (CAS No. 331237-50-4) is a synthetic compound notable for its unique structural features, including trifluoromethyl groups and an alkyne moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
This compound has a molecular weight of 296.21 g/mol and a chemical formula of C13H10F6O. The presence of trifluoromethyl groups contributes to its unique chemical reactivity and stability, making it a candidate for various applications in organic synthesis and biological studies .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays could be designed to evaluate the cytotoxic effects of this compound on various cancer cell lines .
Case Studies
- Antiviral Potential : A study highlighted the importance of identifying selective inhibitors for viral infections, where similar compounds were evaluated for their antiviral efficacy against Dengue virus (DENV). The findings suggested that such compounds could modulate host cellular pathways critical for viral replication .
- In Vitro Screening : A large-scale in vitro screening effort assessed various compounds for their biological activity, focusing on thyroid peroxidase inhibition. Although not directly testing this compound, the results provide insights into how structurally related compounds can influence endocrine functions .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Formation of the Phenyl Ring : Trifluoromethylation reactions are employed to introduce the trifluoromethyl groups onto the aromatic system.
- Alkyne Addition : The alkyne moiety is added through coupling reactions with appropriate precursors.
These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological testing .
Comparison with Similar Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 3,5-Bis(trifluoromethyl)phenyl isocyanate | Structure | Antimicrobial |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives | Structure | Anticancer |
| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | Structure | Potential antiviral |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol?
Methodological Answer:
The synthesis typically involves coupling reactions between trifluoromethyl-substituted aryl halides and alkyne precursors. For example:
- Step 1: 3,5-Bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4) or its derivatives (e.g., acyl chlorides, ) are used as key intermediates for Suzuki-Miyaura or Sonogashira couplings.
- Step 2: The alkyne moiety is introduced via propargylation, followed by protecting group strategies (e.g., tert-butyl or silyl groups, ) to stabilize reactive intermediates.
- Purification: Column chromatography with silica gel or preparative HPLC is recommended, with purity validation via HPLC-MS (>95% by area, ).
Safety Note: Handling trifluoromethyl reagents requires inert atmosphere conditions and PPE (gloves, goggles) due to their irritant properties ( ).
Basic: How is the structural characterization of this compound validated in academic studies?
Methodological Answer:
- Spectroscopy:
- 1H/19F NMR: Assign trifluoromethyl (-CF₃) signals at ~δ -63 ppm (19F NMR, ) and alkyne protons (δ ~2.5-3.5 ppm, 1H NMR).
- IR: Confirm hydroxyl (-OH) stretch at ~3300 cm⁻¹ and alkyne (C≡C) at ~2100 cm⁻¹.
- X-ray Crystallography: SHELX programs ( ) are widely used for single-crystal analysis. For example, refine torsion angles of the trifluoromethylphenyl group to confirm spatial orientation.
- Cross-Validation: Compare experimental data with computational models (DFT-optimized geometries, ).
Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Microwave-assisted synthesis () reduces reaction time and improves regioselectivity.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethyl intermediates ( ).
- In Situ Monitoring: Use TLC or inline FTIR to track intermediate formation. Adjust stoichiometry if byproducts (e.g., di-alkynylated species) dominate ( ).
- Yield Improvement: Add molecular sieves to scavenge moisture in moisture-sensitive steps ( ).
Advanced: What strategies resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- DFT Calibration: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Adjust solvent models (e.g., PCM for DMSO) to match experimental conditions ().
- Dynamic Effects: Consider conformational flexibility (e.g., alkyne rotation barriers) in simulations, which may cause deviations in predicted vs. observed splitting patterns.
- Experimental Replication: Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl₃) and cross-reference with published analogs ().
Advanced: How is the biological activity of this compound evaluated against resistant bacterial strains?
Methodological Answer:
- Antimicrobial Assays:
- MIC/MBC Testing: Determine minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution ().
- Time-Kill Curves: Assess bactericidal kinetics over 24 hours.
- Mechanistic Studies:
- Use fluorescence microscopy with propidium iodide to evaluate membrane disruption.
- Synergy testing with β-lactam antibiotics ().
- Safety Protocols: Conduct cytotoxicity assays (e.g., HepG2 cells) to differentiate antimicrobial vs. mammalian cell toxicity ( ).
Advanced: What computational approaches predict the compound’s reactivity and stability under varying conditions?
Methodological Answer:
- Reactivity:
- Perform Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites. The alkyne moiety is prone to electrophilic attack ().
- Simulate hydrolysis pathways using DFT (e.g., predicting stability in aqueous buffers).
- Thermal Stability:
- Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Compare with accelerated stability studies (40°C/75% RH for 6 months).
- Degradation Products: Use LC-MS to identify oxidative byproducts (e.g., ketone formation from alcohol oxidation, ).
Advanced: How can conflicting toxicity data in literature be critically analyzed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
